4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1256346-26-5
VCID: VC0089906
InChI: InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3
SMILES: B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O
Molecular Formula: C9H11BClFO4
Molecular Weight: 248.441

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

CAS No.: 1256346-26-5

Cat. No.: VC0089906

Molecular Formula: C9H11BClFO4

Molecular Weight: 248.441

* For research use only. Not for human or veterinary use.

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid - 1256346-26-5

Specification

CAS No. 1256346-26-5
Molecular Formula C9H11BClFO4
Molecular Weight 248.441
IUPAC Name [4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3
Standard InChI Key FUXWTCCXYLIMOQ-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is a substituted phenylboronic acid characterized by specific functional groups attached to a phenyl ring. The compound possesses a boronic acid moiety (-B(OH)₂) directly attached to the phenyl ring, with chlorine at position 4, fluorine at position 2, and a 2-methoxyethoxy group at position 3 .

Identification Parameters

The compound is identified by several standardized parameters as detailed in Table 1, providing essential information for researchers and chemists working with this compound.

Table 1: Identification Parameters of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

ParameterValue
CAS Number1256346-26-5
Molecular FormulaC₉H₁₁BClFO₄
Molecular Weight248.44 g/mol
IUPAC Name[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid
InChIInChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3
InChIKeyFUXWTCCXYLIMOQ-UHFFFAOYSA-N
SMILESB(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O

Source: Data compiled from PubChem database entry for the compound .

Synonyms and Alternative Nomenclature

The compound is referenced in scientific literature under various names, including:

  • [4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid

  • (4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid

  • Boronic acid, B-[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]-

These alternative names reflect different nomenclature systems but refer to the same chemical entity.

Physical and Chemical Properties

Physical State and Appearance

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid typically exists as a white crystalline solid at room temperature. The compound's appearance may vary slightly depending on purity levels and crystallization conditions.

Chemical Reactivity

As a boronic acid, this compound exhibits Lewis acidity due to the electron-deficient boron center. The hydroxyl groups attached to boron can participate in hydrogen bonding and can be deprotonated under basic conditions, forming a tetrahedral boronate species . The halogen substituents (chlorine and fluorine) and the methoxyethoxy group significantly influence the electronic distribution within the molecule, affecting its reactivity profile in various chemical transformations.

Synthesis Methods

General Synthetic Approach

The synthesis of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid typically follows a lithiation-borylation strategy. This approach involves the conversion of a suitably substituted benzene precursor into the desired boronic acid through organometallic intermediates .

Detailed Synthetic Procedure

A common synthetic route involves the reaction of 3-chloro-1-fluoro-2-(2-methoxyethoxy)benzene with an alkyl lithium compound, followed by treatment with a boronic acid derivative reagent . The reaction sequence can be described as follows:

  • Lithiation: The 3-chloro-1-fluoro-2-(2-methoxyethoxy)benzene precursor is treated with n-butyllithium (n-BuLi), which selectively deprotonates the position ortho to the fluorine substituent due to the directing effect of fluorine .

  • Borylation: The resulting lithiated species reacts with trimethyl borate (B(OMe)₃) to form a boronic acid ester intermediate .

  • Hydrolysis: The boronic acid ester is hydrolyzed to produce the free boronic acid, typically through treatment with an aqueous base followed by acidification .

Isolation and Purification Techniques

Solvent Partition Method

A particularly effective method for isolating 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid involves a solvent partition approach using water and acetonitrile . The process typically follows these steps:

  • The reaction mixture containing the boronic acid (or its salt) is treated with an aqueous base, such as sodium hydroxide, to form a water-soluble sodium salt of the boronic acid .

  • The solution is then acidified with hydrochloric acid to convert the salt back to the free boronic acid .

  • Acetonitrile is added to create a biphasic mixture consisting of the boronic acid distributed between the aqueous and organic phases .

  • A salt, typically sodium chloride, is added to enhance the separation of the phases, with the boronic acid preferentially partitioning into the acetonitrile layer .

  • The layers are separated, and the acetonitrile layer containing the desired product is collected .

Purification Parameters and Yield

The isolation method described above has been reported to achieve high yields and purity levels for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, as summarized in Table 2.

Table 2: Purification Parameters for 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

ParameterValue
Typical Yield>90%
Purity>90-98%
Physical AppearanceWhite solid
Purification MethodSolvent partition (acetonitrile/water)
Key AdditiveSodium chloride (for layer separation)

Source: Data compiled from patent literature on isolation methods .

The high yield and purity obtained through this method make it particularly valuable for industrial and research applications where large quantities of high-quality material are required.

Applications in Organic Synthesis

Cross-Coupling Reactions

One of the principal applications of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The boronic acid functional group can react with aryl halides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceutical compounds . Patent literature indicates its utility in forming 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate compounds and related structures , which may possess valuable biological activities. The presence of the boronic acid group allows for various transformations that can introduce diverse functional groups at that position.

Direct Application in Synthetic Pathways

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several structural analogs of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid exist with variations in the substitution pattern. These analogs provide valuable insights into structure-activity relationships and offer alternative reagents for specific synthetic applications.

Table 3: Structural Analogs of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

CompoundCAS NumberKey Structural Difference
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid944129-07-1Methoxy instead of 2-methoxyethoxy at position 3
(4-Chloro-3-ethoxy-2-fluorophenyl)boronic acid1256346-20-9Ethoxy instead of 2-methoxyethoxy at position 3
(4-Chloro-2-fluoro-3-propoxyphenyl)boronic acid1256346-23-2Propoxy instead of 2-methoxyethoxy at position 3
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid153122-60-2Methoxy at position 5 instead of position 3

Source: Data compiled from product listings of related compounds .

Impact of Structural Modifications

The structural modifications in these analogs, particularly the nature and position of the alkoxy substituent, can significantly influence:

  • Electronic properties of the phenyl ring, affecting reactivity in coupling reactions

  • Steric environment around the boronic acid group, impacting accessibility for reactions

  • Solubility characteristics, which can influence purification and handling

  • Potential biological activities when incorporated into pharmaceutical candidates

These structure-activity relationships provide valuable guidance for chemists seeking to optimize synthetic pathways or develop compounds with specific properties.

Research Perspectives and Future Directions

Expanding Synthetic Applications

While 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid is already established as a valuable synthetic intermediate, ongoing research continues to expand its applications in organic synthesis. Areas of particular interest include:

  • Development of new catalytic systems for cross-coupling reactions using this boronic acid

  • Exploration of novel transformations of the boronic acid functional group

  • Investigation of alternative synthetic routes with improved efficiency or sustainability

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